Confirmed Melatonin Receptor Inactivity: pEC50 <4.5 versus UCSF4226 (pEC50 8.2) in Identical cAMP Assay
In a direct head-to-head study measuring inhibition of isoproterenol-stimulated cAMP production in HEK293T cells expressing human MT1 or MT2 receptors, this compound (Z3670677764 / SML2754) exhibited pEC50 <4.5 for both MT1 and MT2, corresponding to an EC50 >31.6 µM [1]. The active melatonin MT2 receptor agonist UCSF4226 achieved pEC50 8.2 (EC50 7.1 nM) at MT2 in the identical assay [1]. This represents a >4,460-fold difference in potency, establishing the compound as a rigorously validated inactive control.
| Evidence Dimension | Melatonin MT2 receptor agonism (cAMP inhibition) |
|---|---|
| Target Compound Data | pEC50 <4.5 (EC50 >31.6 µM) |
| Comparator Or Baseline | UCSF4226 pEC50 8.2 (EC50 7.1 nM) |
| Quantified Difference | >4,460-fold lower potency than the active probe |
| Conditions | HEK293T cells transiently expressing human MT1 or MT2 receptors; isoproterenol-stimulated cAMP assay; compounds tested up to 30 µM; n=3 biologically independent experiments in triplicate |
Why This Matters
Investigators studying melatonin MT2 receptor signaling require a structurally matched inactive control to validate assay specificity; this compound is the only naphthalene-indole bisimine verified as inactive at both MT1 and MT2 in the same assay alongside an active probe.
- [1] Extended Data Table 4: Probe pairs of in vivo tested molecules. Nature. 2020; 579: 609-614. PMC7134359. View Source
